5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide

Analytical Chemistry Procurement Quality Control Chemical Purity

Generic sulfonamide intermediates introduce structural variability that compromises synthetic reproducibility. 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide (CAS 49564-57-0) eliminates this risk with its defined substitution-4-amino, 5-methoxy, N,2-dimethyl-ensuring consistent reactivity in diazotization, coupling, and sulfonamide derivatization. • ≥98% purity minimizes side reactions in downstream steps. • Characterized physical properties (mp 139-141 °C; soluble in DMSO, MeOH) enable predictable scale-up. • REACH-registered intermediate with established supply chain traceability.

Molecular Formula C9H14N2O3S
Molecular Weight 230.29 g/mol
Cat. No. B12574756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide
Molecular FormulaC9H14N2O3S
Molecular Weight230.29 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1S(=O)(=O)N)OC)NC
InChIInChI=1S/C9H14N2O3S/c1-6-4-7(11-2)8(14-3)5-9(6)15(10,12)13/h4-5,11H,1-3H3,(H2,10,12,13)
InChIKeyZZYBNTVQMHXADJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide: Chemical Identity & Procurement Benchmark


5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide (CAS 49564-57-0), also known as 4-Amino-5-methoxy-N,2-dimethylbenzenesulfonamide or Cresidine Sulfonmethyl Amide , is a substituted aromatic sulfonamide with the molecular formula C9H14N2O3S and a molecular weight of 230.28 g/mol . It is characterized by a benzenesulfonamide core bearing a primary amino group at the 4-position, a methoxy group at the 5-position, and methyl groups at the 2-position and on the sulfonamide nitrogen . Its classification as a strictly regulated intermediate for industrial and research use is confirmed by its ECHA registration [1], establishing its baseline identity and regulatory status prior to any comparative evaluation.

5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide: Irreplaceable by Generic Analogs


Procurement of a generic benzenesulfonamide or a closely related in-class analog as a direct substitute for 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide introduces significant risk to research reproducibility and industrial process integrity. The specific arrangement of its methoxy, methyl, and amino substituents dictates a unique steric and electronic profile that governs its interaction with biological targets and its chemical reactivity [1]. Substitution with analogs lacking this precise substitution pattern can lead to drastically different outcomes in applications ranging from enzyme inhibition assays [2] to its role as a synthetic intermediate [3], where even minor structural deviations can derail downstream synthetic pathways or invalidate comparative biological studies. The quantitative evidence provided below establishes the specific, verifiable performance parameters that differentiate this compound and justify its precise selection over alternatives.

5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide: Quantified Differentiation vs. Analogs


HPLC Purity Benchmark Against Generic Sources

Procurement from reputable vendors for 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide is associated with a verifiable minimum purity specification of 98% as determined by HPLC analysis . In contrast, generic or unbranded benzenesulfonamide intermediates often lack such rigorous, batch-specific certification, with reported purities in the literature for similar synthetic intermediates frequently falling below 95% [1]. This quantifiable difference in purity assurance is critical for downstream applications where impurities can confound assay results or poison catalytic reactions.

Analytical Chemistry Procurement Quality Control Chemical Purity

Carbonic Anhydrase Isoform Selectivity Profile

While direct experimental Ki data for the exact target compound against human carbonic anhydrases (hCAs) are not publicly available, a close structural analog (BDBM35726, a benzenesulfonamide derivative with a substituted tail group) demonstrates a marked isoform selectivity profile [1]. This analog exhibits potent inhibition of the mitochondrial isoform hCA VA (Ki = 7.2 nM) and hCA VB (Ki = 7 nM) but is significantly less potent against the cytosolic hCA II (Ki = 50 nM) [1]. By class-level inference, this 7-fold difference in selectivity suggests that the benzenesulfonamide core, when appropriately substituted, can achieve selective targeting of specific hCA isoforms over the ubiquitous hCA II [2]. This highlights the potential of compounds like 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide for applications requiring isoform-specific modulation, a characteristic that distinguishes it from non-selective sulfonamide CA inhibitors.

Enzyme Inhibition Carbonic Anhydrase Selectivity SAR

Physicochemical Stability & Solubility Profile

The compound is characterized as a solid with a defined melting point range of 139-141 °C and is noted for its stability at room temperature . In terms of solubility, it is reported to have limited aqueous solubility but is soluble in organic solvents such as DMSO and methanol [1]. This contrasts with other sulfonamide analogs, such as sulfanilamide, which exhibits a higher melting point (164-166 °C) and different solubility characteristics [2]. These specific, quantifiable physicochemical properties provide crucial guidance for its handling, storage, and integration into synthetic or formulation workflows, differentiating it from analogs with divergent physical profiles.

Process Chemistry Pre-formulation Stability Solubility

5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide: Key Application Scenarios


High-Purity Intermediate for Chemical Synthesis

Procurement for use as a building block in the multi-step synthesis of advanced pharmaceutical candidates or functional materials. The verified ≥98% purity, as detailed in vendor specifications, is essential for minimizing side reactions and ensuring high yields in subsequent synthetic steps, where impurities common in lower-grade generic intermediates could lead to costly purification challenges or failed reactions .

Carbonic Anhydrase Selectivity Research Tool

This compound is a valuable tool for researchers investigating the structure-activity relationships (SAR) of benzenesulfonamide-based carbonic anhydrase (CA) inhibitors. As inferred from data on close structural analogs, this class of compounds has the potential for selective inhibition of mitochondrial CA isoforms (VA/VB) over the cytosolic CA II [1]. Its use allows for the deconvolution of isoform-specific biological roles and the validation of selective CA inhibitors as potential therapeutics.

Physicochemical Properties for Process & Formulation

The compound's well-defined physical properties, including a melting point of 139-141 °C and solubility in DMSO and methanol, provide a predictable basis for designing robust laboratory and scale-up processes . This is in direct contrast to procuring a less-characterized analog, where unknown physical properties would necessitate extensive and time-consuming characterization before it could be reliably integrated into any workflow requiring precise control over dissolution, reaction temperature, or crystallization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.